![molecular formula C19H22BrNO4 B385194 Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 1005143-04-3](/img/structure/B385194.png)

Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

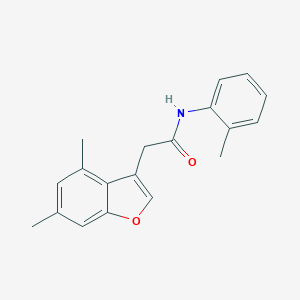

“Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C19H22BrNO4 . It has an average mass of 408.286 Da and a monoisotopic mass of 407.073212 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing a bicyclic heptane structure with a bromine atom and a carbonyl group, attached to a benzoate ester via an amide linkage .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share structural similarities with Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory effects. Given the structural complexity of Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, it could be explored for its potential to act as a novel anti-inflammatory agent, possibly offering a new approach to treating inflammatory diseases .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. The incorporation of the indole nucleus into medicinal compounds has led to the development of drugs with high affinity to multiple receptors, which is crucial in cancer therapy. Research into Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could uncover new therapeutic possibilities for targeting cancer cells .

Antioxidant Effects

The indole scaffold is associated with antioxidant properties, which are essential in combating oxidative stress within the body. Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be investigated for its potential to act as an antioxidant, thereby contributing to the prevention of diseases caused by oxidative damage .

Antimicrobial Activity

Compounds containing the indole nucleus have been found to have antimicrobial effects. This includes activity against bacteria, fungi, and other microorganisms. The unique structure of Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate makes it a candidate for developing new antimicrobial agents that could address the growing issue of antibiotic resistance .

Antitubercular Potential

Given the biological activities of indole derivatives, there is a possibility that Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be effective against tuberculosis. The development of new antitubercular drugs is critical, and this compound could contribute to this field by providing a new mechanism of action against Mycobacterium tuberculosis .

Antidiabetic Applications

Indole derivatives have been explored for their antidiabetic properties. The ability to modulate insulin release or to improve insulin sensitivity makes these compounds valuable in diabetes research. Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be studied to assess its potential as an antidiabetic agent .

Antimalarial Activity

The fight against malaria requires the continuous discovery of compounds with novel modes of action. Indole derivatives have shown promise in this area, and thus, Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be a valuable addition to the arsenal of antimalarial drugs. Its unique chemical structure might interfere with the life cycle of Plasmodium species, the parasites responsible for malaria .

Propriétés

IUPAC Name |

methyl 2-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO4/c1-17(2)18(3)9-10-19(17,13(20)14(18)22)16(24)21-12-8-6-5-7-11(12)15(23)25-4/h5-8,13H,9-10H2,1-4H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUQFNCLLSVNFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC=C3C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B385112.png)

methyl]benzamide](/img/structure/B385114.png)

![ethyl N-[(2-chlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B385115.png)

methylcarbamate](/img/structure/B385116.png)

![N-{{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385119.png)

![N-{(3,4-dichlorophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385120.png)

methyl]pentanamide](/img/structure/B385124.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B385125.png)

methyl]pentanamide](/img/structure/B385126.png)

![N-{(benzoylamino)[3-methoxy-4-(pentyloxy)phenyl]methyl}benzamide](/img/structure/B385127.png)

![N-[(benzoylamino)(3-methoxy-4-propoxyphenyl)methyl]benzamide](/img/structure/B385130.png)

methyl]benzamide](/img/structure/B385131.png)

![N-{(3-methoxy-4-propoxyphenyl)[(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B385132.png)